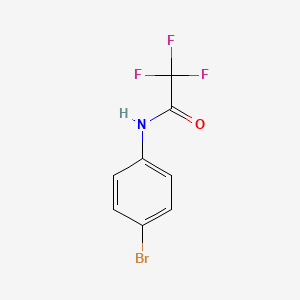

N-(4-bromophenyl)-2,2,2-trifluoroacetamide

CAS No.: 24568-11-4

Cat. No.: VC3825619

Molecular Formula: C8H5BrF3NO

Molecular Weight: 268.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24568-11-4 |

|---|---|

| Molecular Formula | C8H5BrF3NO |

| Molecular Weight | 268.03 g/mol |

| IUPAC Name | N-(4-bromophenyl)-2,2,2-trifluoroacetamide |

| Standard InChI | InChI=1S/C8H5BrF3NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |

| Standard InChI Key | VVFVNAMWSGDFCX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)C(F)(F)F)Br |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)C(F)(F)F)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(4-bromophenyl)-2,2,2-trifluoroacetamide, reflects its substitution pattern. The 4-bromophenyl group is para-substituted on the benzene ring, while the trifluoroacetamide group (-C(O)CF₃) provides electron-withdrawing characteristics. The SMILES representation (C1=CC(=CC=C1NC(=O)C(F)(F)F)Br) and InChIKey (VVFVNAMWSGDFCX-UHFFFAOYSA-N) unambiguously define its connectivity.

Physical Characteristics

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 136°C (lit. 126°C) | |

| Molecular Weight | 268.03 g/mol | |

| Solubility | Soluble in DCM, ether | |

| Appearance | Light grey crystalline powder |

The discrepancy in reported melting points (136°C vs. 126°C) suggests potential polymorphic forms or measurement condition variations.

Synthesis and Optimization

Conventional Synthesis

The standard preparation involves reacting 4-bromoaniline with trifluoroacetic anhydride (TFAA) under basic conditions :

-

Reagents:

-

4-Bromoaniline (3.0 mmol)

-

TFAA (1.2 equiv)

-

Pyridine or triethylamine (base)

-

-

Procedure:

Base-mediated acylation at 0–25°C for 2–4 hours, followed by crystallization from diethyl ether/n-pentane .

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to reduce reaction times from hours to minutes while maintaining yields >70%. This method enhances scalability for industrial applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

The broad singlet at δ 7.86 confirms the amide proton, while the aromatic multiplet integrates to four protons, consistent with para-substitution .

¹³C NMR:

-

CF₃: ~117 ppm (q, J = 288 Hz)

-

Carbonyl: 156–158 ppm

-

Aromatic carbons: 120–135 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows the molecular ion peak at m/z 268.03 ([M]⁺), with characteristic isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Reactivity and Applications

Nucleophilic Substitutions

The bromine atom undergoes facile replacement in Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid yields N-(4-phenylphenyl)-2,2,2-trifluoroacetamide, a precursor to bioactive molecules.

Reduction Pathways

Lithium aluminum hydride (LiAlH₄) reduces the amide to N-(4-bromophenyl)-2,2,2-trifluoroethylamine, useful in antidepressant drug synthesis.

Pharmacological Intermediates

This compound serves as a key intermediate in:

-

Anticancer agents: Via coupling with pyrimidine derivatives.

-

Antimicrobials: Through sulfonation reactions.

Industrial and Research Significance

The global market for fluorinated acetamides is projected to grow at 6.8% CAGR (2025–2030), driven by demand for kinase inhibitors and PET tracers. N-(4-Bromophenyl)-2,2,2-trifluoroacetamide’s patent landscape includes applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume